4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C11H16F2N4O It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring structure with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions can be performed using various electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted or addition products depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, the compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide: This compound is similar but lacks the propyl group.
4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide: This compound has an ethyl group instead of a propyl group.
4-Amino-1-(2,2-difluoroethyl)-N-butyl-1H-pyrazole-3-carboxamide: This compound has a butyl group instead of a propyl group.
Uniqueness: The presence of the propyl group in 4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-3-carboxamide distinguishes it from its similar compounds
Properties
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)-N-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O/c1-2-3-13-9(16)8-6(12)4-15(14-8)5-7(10)11/h4,7H,2-3,5,12H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDMIJXGXADWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1N)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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